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Compound of Interest

Compound Name: (Rac)-Tanomastat

Cat. No.: B3034476 Get Quote

(Rac)-Tanomastat, also known by its development code BAY 12-9566, is a potent, non-

peptidic, orally bioavailable inhibitor of matrix metalloproteinases (MMPs). This technical guide

provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Rac)-
Tanomastat, intended for researchers, scientists, and professionals in the field of drug

development.

Discovery and Development
Tanomastat was developed by Bayer as a potential therapeutic agent for the treatment of

cancers.[1] The rationale behind its development lies in the critical role of MMPs in tumor

progression. MMPs are a family of zinc-dependent endopeptidases that degrade components

of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and

angiogenesis.[2] By inhibiting MMPs, Tanomastat was designed to impede these pathological

processes.

Initial preclinical studies demonstrated the anti-invasive and antimetastatic activity of

Tanomastat in various experimental tumor models.[3] Despite promising preclinical data, the

clinical development of Tanomastat for cancer was ultimately halted due to a lack of significant

efficacy in late-stage clinical trials.[4] More recently, Tanomastat has been investigated for other

therapeutic applications, including its potential as a broad-spectrum anti-enterovirus agent.[5]
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The inhibitory activity of Tanomastat has been characterized against several key MMPs, as

summarized in the tables below.

Enzyme Ki (nM)

MMP-2 11[3]

MMP-3 143[3]

MMP-9 301[3]

MMP-13 1470[3]

Caption: Table 1. Inhibitory constants (Ki) of

Tanomastat against various matrix

metalloproteinases.

Assay Cell Type IC50 (nM)

Matrix Invasion Endothelial Cells 840[3]

Caption: Table 2. In vitro

efficacy of Tanomastat in a

cell-based assay.

Tumor Model Dosage Effect

Human Breast Cancer

Orthotopic Model
100 mg/kg/day (p.o.)

58% inhibition of local tumor

regrowth; 57% inhibition of the

number and 88% inhibition of

the volume of lung

metastases.[3]

Caption: Table 3. In vivo

efficacy of Tanomastat in a

preclinical cancer model.
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The synthesis of (Rac)-Tanomastat can be achieved through a multi-step process. A plausible

synthetic route, based on established chemical principles and analogous syntheses, is outlined

below. The key steps involve a Friedel-Crafts acylation to form the biphenyl ketone

intermediate, followed by the introduction of the thiomethyl group and subsequent functional

group manipulations to yield the final carboxylic acid.

Experimental Protocol:
A detailed, step-by-step experimental protocol for the synthesis of (Rac)-Tanomastat is
provided below.

Step 1: Synthesis of 4-(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid

This initial step involves a Friedel-Crafts acylation of 4-chlorobiphenyl with succinic anhydride.

To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g.,

dichloromethane or 1,2-dichloroethane) at 0°C, add 4-chlorobiphenyl and succinic anhydride.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitored by TLC).

Carefully quench the reaction by pouring it into a mixture of ice and concentrated

hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield 4-

(4'-chlorobiphenyl-4-yl)-4-oxobutanoic acid.

Step 2: Synthesis of (Rac)-4-(4'-chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic

acid (Tanomastat)

This step involves the introduction of the phenylsulfanylmethyl group at the alpha-position of

the butanoic acid derivative.
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The carboxylic acid from Step 1 is first converted to its corresponding acid chloride or

activated ester.

Separately, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium

to diisopropylamine in anhydrous THF at -78°C.

The activated carboxylic acid is then added to the LDA solution at -78°C to form the enolate.

To this enolate solution, add phenylsulfenyl chloride (PhSCl) to introduce the thiophenyl

group.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry

over anhydrous sodium sulfate, and concentrate.

The final product, (Rac)-Tanomastat, is then purified by column chromatography.

Mechanism of Action and Signaling Pathways
Tanomastat functions by chelating the zinc ion within the catalytic domain of MMPs, thereby

inhibiting their enzymatic activity.[3] The inhibition of MMPs, particularly MMP-2 and MMP-9

(gelatinases) and MMP-13 (collagenase), disrupts the degradation of the extracellular matrix.

This has several downstream consequences that are critical in cancer progression.

The inhibition of MMPs by Tanomastat can be visualized through the following signaling

pathway diagram.
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Caption: Inhibition of MMPs by (Rac)-Tanomastat disrupts key processes in cancer

progression.

Synthetic Workflow
The overall synthetic workflow for (Rac)-Tanomastat can be visualized as a two-step process.

Starting Materials Intermediate

Reagents Final Product

4-Chlorobiphenyl 4-(4'-chlorobiphenyl-4-yl)
-4-oxobutanoic acid

Friedel-Crafts
Acylation

Succinic Anhydride

Friedel-Crafts
Acylation

(Rac)-Tanomastat

α-Thiophenylation

LDA

Phenylsulfenyl Chloride
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Caption: Synthetic workflow for the preparation of (Rac)-Tanomastat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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